N-Methylhomopiperazine

thermal degradation amine stability CO2 capture solvents

Solid piperazine and homopiperazine analogs require melting or dissolution before dispensing, introducing variability in reaction stoichiometry and slowing workflow. N-Methylhomopiperazine (CAS 4318-37-0) is supplied as a free-flowing liquid (density 0.918 g/mL at 25 °C), enabling precise volumetric addition without pre-treatment. - Physical state advantage: Ambient-temperature liquid eliminates the melting step required for homopiperazine (mp 38-40 °C) and piperazine (mp 109-112 °C), reducing handling time and improving dispensing accuracy. - Differentiated reactivity: The N-methyl substituent on the seven-membered diazepane ring modulates electron density, influencing regioselectivity in diazonium couplings and yielding distinct coordination geometry in Pt(II) complexes versus six-membered piperazine ligands. - Verified quality: Routinely supplied at ≥97% purity (NMR), supporting reproducible results in both medicinal chemistry and process development campaigns.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 4318-37-0
Cat. No. B1296150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylhomopiperazine
CAS4318-37-0
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCN1CCCNCC1
InChIInChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3
InChIKeyFXHRAKUEZPSMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylhomopiperazine (CAS 4318-37-0): Procurement-Ready Pharmaceutical Intermediate with Verified Differentiation


N-Methylhomopiperazine (also referred to as 1-methylhomopiperazine or 1-methyl-1,4-diazepane) is a cyclic diamine comprising a seven-membered heterocyclic ring bearing one methyl substituent on a nitrogen atom [1]. It functions primarily as a versatile organic intermediate in the synthesis of pharmacologically active compounds, including novel benzimidazole derivatives with antihistaminic activity and platinum(II) complexes with antitumor potential . Its liquid physical state at room temperature, with a boiling point of 74–75 °C at 35 mmHg and density of 0.918 g/mL at 25 °C, distinguishes it from solid parent analogs and influences both handling logistics and reaction compatibility [1].

N-Methylhomopiperazine Procurement: Why Unsubstituted and Six-Membered Analogs Cannot Be Directly Substituted


Generic substitution with unsubstituted homopiperazine or six-membered piperazine analogs is not chemically or functionally equivalent. The presence of the N-methyl group alters both the physicochemical properties and the reactivity profile of the seven-membered diazepane ring. In thermal stability studies, unsubstituted homopiperazine degrades to 99% loss after 4 weeks at 175 °C, whereas piperazine loses only 30% under identical conditions—a dramatic difference driven by ring size and methyl substitution effects [1]. Furthermore, the liquid physical state of N-methylhomopiperazine at ambient temperature contrasts sharply with the crystalline solid nature of both homopiperazine (mp 38–40 °C) and piperazine (mp 109–112 °C), affecting storage, handling, and reaction medium compatibility . These distinctions carry direct consequences for synthetic route fidelity, product impurity profiles, and process economics that render unverified substitution a material risk to both research reproducibility and manufacturing consistency [2].

N-Methylhomopiperazine (CAS 4318-37-0): Quantitative Differentiation Evidence for Scientific Procurement


Thermal Stability Differential: Seven-Membered Ring vs. Six-Membered Ring Degradation Kinetics

In concentrated aqueous amine solutions under thermal stress, homopiperazine (seven-membered ring) exhibits substantially accelerated degradation kinetics relative to piperazine (six-membered ring). At 175 °C over a 4-week period, homopiperazine loses 99% of its initial concentration, whereas piperazine degrades by only 30% [1]. This represents a 3.3-fold difference in concentration retention and a significantly higher apparent first-order rate constant for the seven-membered analog [1].

thermal degradation amine stability CO2 capture solvents process chemistry

Conformational and Coordination Geometry Differentiation: Boat Conformation Enables Distinct Chelation in Platinum(II) Antitumor Complexes

Single-crystal X-ray diffraction analysis of [PtII(1-methylhomopiperazine)(methylmalonato)]·2H₂O reveals that the 1-methylhomopiperazine (mhpip) ligand adopts a boat conformation and forms both five- and six-membered chelating rings with platinum [1]. This coordination geometry differs fundamentally from the planar chelation observed with piperazine-based ligands, which form only five-membered rings [1]. The crystallographic parameters were determined as orthorhombic, P2₁2₁2₁ (no. 19), with a = 7.2014(14) Å, b = 7.3348(15) Å, c = 26.971(5) Å, and Z = 4, with refinement converged to R1 = 0.0641 and wR2 = 0.1847 [1].

platinum complexes anticancer agents crystal structure coordination chemistry

Physical State Differential at Ambient Temperature: Liquid N-Methylhomopiperazine vs. Solid Parent Analogs

N-Methylhomopiperazine exists as a colorless to light yellow liquid at ambient temperature (melting point: 33 °C; density: 0.918 g/mL at 25 °C; boiling point: 74–75 °C at 35 mmHg) . In contrast, unsubstituted homopiperazine is a white crystalline solid with a melting point of 38–40 °C and a boiling point of 169 °C at atmospheric pressure [1]. Piperazine (six-membered ring) is also a crystalline solid with a melting point of 109–112 °C and a boiling point of 146 °C . The liquid state of N-methylhomopiperazine eliminates the need for pre-heating or dissolution prior to use in many synthetic protocols.

physical properties storage conditions formulation compatibility handling logistics

Antihistaminic Radiochemical Synthesis Yield: 74% Overall Yield in [¹⁴C]KB-2413 Preparation

In the preparation of [¹⁴C]KB-2413—a benzimidazole-based antihistaminic agent—N-methylhomopiperazine was reacted with a chlorinated 1-(2-ethoxyethyl)benzimidazol-one intermediate to yield the labeled product. The overall radiochemical yield from [¹⁴C]urea starting material was 74%, with a specific activity of 54.4 mCi/mmol and radiochemical purity of 98.0% as determined by reverse isotope dilution analysis [1]. The reaction of N-methylhomopiperazine with the chlorinated intermediate proceeds via nucleophilic aromatic substitution to form the 4-methyl-1-homopiperazinyl substituted benzimidazole core [1].

radiochemical synthesis benzimidazole derivatives antihistaminic agents process yield

Molecular Weight and Ring-Size Differentiation: 114.19 g/mol Seven-Membered Scaffold vs. 100.16 g/mol Six-Membered Analogs

N-Methylhomopiperazine has a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . This represents a 14 Da mass increase relative to both homopiperazine (C₅H₁₂N₂, 100.16 g/mol) and N-methylpiperazine (C₅H₁₂N₂, 100.16 g/mol) [1]. The additional methylene unit expands the ring from six to seven members, altering conformational flexibility, nitrogen lone-pair orientation, and chelation geometry. N-methyl substitution on the seven-membered ring further modifies basicity (predicted pKa = 10.82±0.20) relative to the parent homopiperazine scaffold .

molecular weight ring size physicochemical properties quality control

N-Methylhomopiperazine (CAS 4318-37-0): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Platinum(II) Antitumor Complex Development

N-Methylhomopiperazine serves as a bidentate ligand for synthesizing platinum(II) complexes with demonstrated cytotoxic activity against ovarian cancer cell lines. Its boat conformation enables the formation of five- and six-membered chelating rings—a coordination geometry that distinguishes it from piperazine-based ligands, which form only five-membered rings [1]. This conformational distinction directly influences the complex's stability and DNA binding properties. Researchers developing next-generation platinum antitumor agents can leverage this differentiated chelation geometry to modulate the pharmacological profile of cisplatin analogs [1].

Benzimidazole-Based Antihistaminic Agent Synthesis

N-Methylhomopiperazine functions as a key nucleophilic coupling partner in the synthesis of 2-substituted benzimidazole derivatives with antihistaminic activity. In the radiochemical synthesis of [¹⁴C]KB-2413, reaction of N-methylhomopiperazine with a chlorinated benzimidazol-one intermediate proceeded efficiently to yield the 4-methyl-1-homopiperazinyl substituted product with an overall radiochemical yield of 74% [2]. This synthetic route is applicable to both labeled and unlabeled drug candidates within the benzimidazole antihistaminic class, including structural analogs of emedastine [2].

High-Purity Chemical Intermediate Procurement for GMP and Research-Grade Synthesis

Commercially available N-methylhomopiperazine is supplied with purity specifications of ≥97% as determined by NMR analysis, with some vendors offering purity >98% (GC) [3]. The compound's liquid physical state at ambient temperature (density 0.918 g/mL at 25 °C) facilitates precise volumetric dispensing without the need for melting or dissolution steps required for solid analogs such as homopiperazine (mp 38–40 °C) or piperazine (mp 109–112 °C) . For procurement decisions, the combination of verified purity levels and favorable handling characteristics supports its use in both research-scale experimentation and larger-scale pharmaceutical intermediate production where reproducible volumetric addition is critical [3].

Diazonium Coupling Reactions for Azo-Functionalized Diazepane Derivatives

N-Methylhomopiperazine undergoes coupling reactions with a series of diazonium salts to afford 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes . This reactivity profile enables the synthesis of azo-functionalized seven-membered diazepane derivatives with potential applications in dye chemistry, functional materials, and pharmacologically active azo compounds. The N-methyl substituent modulates the electron density on the adjacent nitrogen, influencing the regioselectivity and yield of the diazonium coupling reaction relative to unsubstituted homopiperazine .

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